AEMA plays a crucial role in developing biocompatible materials for various biomedical applications. Its key functionalities include:
AEMA serves as a valuable building block for synthesizing various functional polymers:
AEMA's unique properties make it suitable for developing various types of sensors and electrodes:
2-Aminoethyl methacrylate is a chemical compound characterized by its structure, which includes a methacrylate group and an amine group connected by an ethyl chain. Its molecular formula is with a molecular weight of approximately 115.16 g/mol. This compound is primarily available in its hydrochloride form, known as 2-aminoethyl methacrylate hydrochloride, with the CAS number 2420-94-2. It appears as a white to light brown crystalline powder and is soluble in water .
The presence of both the methacrylate and amine functionalities allows this compound to participate in various
Research indicates that 2-aminoethyl methacrylate exhibits biological activity due to its amine functionality, which can interact with biological molecules. For instance, polymers derived from this compound have been investigated for their potential in drug delivery systems and tissue engineering applications due to their biocompatibility and ability to form hydrogels . Furthermore, studies have shown that polymers based on 2-aminoethyl methacrylate can enhance cellular interactions, making them suitable candidates for biomedical applications.
The synthesis of 2-aminoethyl methacrylate typically involves the reaction between methacrylic acid and ethanolamine. One common method includes:
Another method involves reacting a ketimine compound of 2-aminoethyl methacrylate with water and hydrogen chloride under specific conditions to yield high-purity hydrochloride salt .
Studies on the interactions of 2-aminoethyl methacrylate focus on its ability to form complexes with other molecules through its amine group. For example, polymers derived from this compound have been shown to effectively adsorb carbon dioxide due to the presence of amine functionalities that facilitate the formation of ammonium carbamates . Such interactions are crucial for developing materials aimed at gas capture and separation technologies.
Several compounds share structural similarities with 2-aminoethyl methacrylate. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Ethyl methacrylate | Methacrylate without amine group | Primarily used in polymer production |
Aminoethyl acrylate | Acrylate structure with amine functionality | Less reactive than methacrylates |
Poly(ethylene imine) | Polymeric structure with multiple amines | High cationic charge density |
2-Hydroxyethyl methacrylate | Hydroxy group instead of amino | Used for hydrophilic modifications |
The uniqueness of 2-aminoethyl methacrylate lies in its dual functionality—combining both an amine group and a polymerizable methacrylate moiety—allowing it to be versatile in both chemical reactivity and application scope. This duality enhances its utility in various fields such as materials science and biomedical engineering.